molecular formula C21H22N4O4S2 B2619709 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 868977-05-3

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2619709
CAS No.: 868977-05-3
M. Wt: 458.55
InChI Key: ZMOHQELDJTZDJJ-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl group at position 5 and a 3,4-dimethylbenzamide moiety at position 2. The compound’s structure integrates multiple pharmacophoric elements:

  • 1,3,4-Thiadiazole ring: Known for its electron-deficient nature and role in enhancing metabolic stability and bioavailability .
  • 3,4-Dimethylbenzamide: Enhances lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-5-6-14(9-13(12)2)19(27)23-20-24-25-21(31-20)30-11-18(26)22-16-10-15(28-3)7-8-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHQELDJTZDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. The thiadiazole ring has been associated with various pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This article explores the biological activity of this specific compound based on available research findings.

Structure and Properties

The compound features a complex structure that includes:

  • 1,3,4-Thiadiazole : A five-membered heterocyclic ring known for its biological activity.
  • Dimethoxyphenyl and Dimethylbenzamide Groups : These substitutions enhance the lipophilicity and potentially the bioactivity of the compound.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Thiadiazoles can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key enzymes involved in cell division and replication .
  • In Vitro Studies : Various derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
CompoundActivityMIC (µg/mL)Reference
This compoundAntibacterial32.6
Thiadiazole DerivativesAntifungal47.5 (Itraconazole)

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well documented:

  • Mechanism : These compounds can inhibit key kinases involved in tumorigenesis and disrupt uncontrolled cell division .
  • Case Studies : In vivo studies have demonstrated that certain thiadiazole derivatives significantly reduce tumor growth in various cancer models.

Anti-inflammatory Activity

Thiadiazole-based compounds are also noted for their anti-inflammatory effects:

  • Cytokine Inhibition : They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with a similar scaffold showed enhanced antibacterial activity against resistant strains of bacteria.
  • Anticancer Screening : Research involving various cancer cell lines indicated that modifications to the thiadiazole ring significantly improved cytotoxicity against breast and colon cancer cells.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting proliferation. Studies have shown that derivatives can exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Case Study : In a study evaluating imidazoquinazoline derivatives related to this compound, several variants demonstrated enhanced cytotoxicity due to improved lipophilicity, facilitating better cellular uptake .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar derivatives have shown:

  • Selectivity Against Bacteria : Compounds structurally related to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
  • Study Findings : A recent investigation revealed that certain benzoxazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds:

  • Electron Donating Groups : The presence of electron-donating groups on aromatic rings has been shown to enhance biological activity significantly. Compounds with methoxy or dimethylamino substituents generally exhibit higher potency compared to those with halogen substituents .

Summary Table of Biological Activities

Activity Type Description References
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines like MCF-7 and A549
AntimicrobialExhibits selective antibacterial effects against Gram-positive bacteria
Structure–Activity RelationshipModifications with electron-donating groups enhance biological potency

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Benzylthio derivatives (e.g., 5h, 85% yield) generally exhibit higher yields than ethylthio or methylthio analogs, likely due to improved reaction kinetics .
  • Melting Points : Electron-withdrawing groups (e.g., chloro in 5e, 5j) correlate with lower melting points compared to electron-donating methoxy groups (e.g., 5k), suggesting differences in crystal packing and intermolecular forces .

Electronic and Bioactivity Comparisons

Table 2: Electronic Properties and Reported Bioactivities

Compound Type (Source) Key Functional Groups Electronic Profile Bioactivity
Target Compound Methoxy, dimethylbenzamide Electron-rich (methoxy donors) Hypothesized: Antimicrobial
5e, 5j Chlorobenzyl, isopropyl-methylphenoxy Electron-deficient (Cl) Not reported
9 Trifluoromethyl, sulfamoyl Strongly electron-deficient Anticancer (quinazoline core)
4d, 4f Benzimidazolylthio, nitro/chloro Mixed (electron-withdrawing) Antifungal, enzyme inhibition
Oxadiazoles Alkylthio, chloroacetylaminophenyl Moderate electron deficiency Antibacterial (Gram-positive)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups may enhance solubility and target binding compared to chloro or nitro substituents, which are associated with increased membrane penetration but reduced solubility .
  • Biological Activity Trends : Thiadiazoles with benzimidazole-thio groups (e.g., 4d, 4f) show antifungal activity, while oxadiazoles with alkylthio chains (e.g., compounds 17, 18 in ) exhibit antibacterial effects. The target’s dimethylbenzamide group may mimic these activities via hydrophobic interactions .

Crystallographic and Conformational Insights

  • Planarity and Hydrogen Bonding : Thiadiazole derivatives (e.g., compound in ) exhibit near-planar structures stabilized by intramolecular C–H···N hydrogen bonds. The target compound’s 2,5-dimethoxyphenyl group may introduce steric hindrance, reducing planarity but enhancing binding specificity .
  • Crystal Packing : Derivatives with bulkier substituents (e.g., benzylthio in 5h ) form less dense crystal lattices, correlating with lower melting points compared to compact analogs.

Q & A

Q. What are the optimized synthetic pathways for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. For example:

Step 1: React 2,5-dimethoxyphenyl isothiocyanate with a thiol-containing precursor (e.g., 2-mercapto-1,3,4-thiadiazole derivative) in ethanol under reflux to form the thioether linkage.

Step 2: Introduce the 3,4-dimethylbenzamide moiety via amide coupling using DCC/HOBt or EDC/NHS in dry DMF.

Intermediate Characterization:

  • TLC (Silica gel, chloroform:acetone 3:1) monitors reaction progress.
  • IR Spectroscopy identifies carbonyl (C=O, ~1650–1680 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) stretches .
  • ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.5 ppm) .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Key Spectral Data (IR/NMR)
1Ethanol, reflux, 12h76.2IR: 1649 cm⁻¹ (C=O)
2H₂SO₄, 24h, 298K97.4¹H NMR: δ 1.91 (s, CH₃)

Q. How are purity and structural identity validated during synthesis?

Methodological Answer:

  • Melting Point Analysis: Sharp melting points (e.g., 503–504 K) indicate purity .
  • Mass Spectrometry (FAB-MS): Confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 37.57% calc. vs. 37.54% obs.) .

Advanced Research Questions

Q. How can reaction mechanisms and intermediate stability be investigated?

Methodological Answer:

  • X-ray Diffraction: Resolve co-crystal structures of intermediates (e.g., N-substituted thioamides) to confirm stereochemistry and bonding .
  • Kinetic Studies: Vary reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMSO) to identify rate-determining steps. shows prolonged sulfuric acid treatment (24h) improves cyclization yields .
  • DFT Calculations: Model transition states and electron density maps to predict regioselectivity in thiadiazole formation .

Q. Table 2: Mechanistic Insights from X-ray Data

IntermediateBond Lengths (Å)Dihedral Angles (°)Stability Notes
ThioamideC-S: 1.685.2 (planarity)Prone to oxidation

Q. How do structural modifications influence bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varied substituents (e.g., replacing 2,5-dimethoxy with halogen or alkyl groups).
  • Biological Assays:
    • Anticancer: MTT assays against cancer cell lines (e.g., IC₅₀ values) .
    • Antimicrobial: Disk diffusion assays (e.g., zone of inhibition vs. S. aureus) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like EGFR or DHFR .

Q. Table 3: Bioactivity Data for Analogues

SubstituentIC₅₀ (μM)Target Protein (PDB ID)Docking Score (kcal/mol)
2,5-Dimethoxyphenyl12.3EGFR (1M17)-9.8
4-Chlorophenyl8.7DHFR (1U72)-10.2

Q. How are contradictions in spectral or biological data resolved?

Methodological Answer:

  • Contradiction Example: Discrepancies in NMR shifts due to solvent polarity or tautomerism.
  • Resolution:
    • Repeat experiments in deuterated DMSO vs. CDCl₃ to assess solvent effects .
    • Variable-temperature NMR to detect tautomeric equilibria (e.g., thione-thiol shifts) .
    • Cross-validate with high-resolution MS and elemental analysis .

Q. What computational tools predict physicochemical properties?

Methodological Answer:

  • LogP/Hydrophobicity: Use ChemAxon or SwissADME to estimate partition coefficients .
  • pKa Prediction: SPARC or ACD/Labs for ionization states affecting solubility .
  • ADMET Profiling: SwissADME or PreADMET to assess drug-likeness .

Q. How are reaction by-products characterized and minimized?

Methodological Answer:

  • By-Product Example: Co-crystallized intermediates (e.g., compounds 4.1 and 4.1a in ).
  • Mitigation Strategies:
    • Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to isothiocyanate) .
    • Use scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. What advanced spectroscopic techniques resolve structural ambiguities?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Assign proton-proton coupling and heteronuclear correlations .
  • XPS or EDX: Confirm sulfur and nitrogen content in crystalline phases .
  • Solid-State NMR: Analyze conformational rigidity in polymorphs .

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